molecular formula C23H24N2O2 B213934 [2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone

[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone

Cat. No. B213934
M. Wt: 360.4 g/mol
InChI Key: NUZHVSCIMBTMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone, commonly known as EPM, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. EPM belongs to the class of quinoline derivatives and is known for its unique chemical and pharmacological properties.

Mechanism of Action

The exact mechanism of action of EPM is not yet fully understood. However, it has been suggested that EPM exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. EPM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. EPM has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
EPM has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. EPM has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, EPM has been found to exhibit neuroprotective activity by reducing the production of reactive oxygen species and inhibiting the activity of AChE.

Advantages and Limitations for Lab Experiments

EPM has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. EPM is also stable and can be stored for long periods without significant degradation. However, there are also some limitations to using EPM in lab experiments. EPM is not water-soluble, which can limit its use in certain experiments. Additionally, the exact mechanism of action of EPM is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on EPM. One area of research could focus on further elucidating the mechanism of action of EPM. This could involve studying the effects of EPM on various cellular processes and identifying the specific enzymes and proteins that are affected by EPM. Another area of research could focus on exploring the potential therapeutic applications of EPM in the treatment of neurodegenerative diseases. This could involve conducting preclinical studies to evaluate the safety and efficacy of EPM in animal models of neurodegenerative diseases. Finally, future research could focus on developing new derivatives of EPM with improved pharmacological properties.

Synthesis Methods

EPM can be synthesized by the reaction of 2-ethoxyaniline with 4-chloro-3-formylquinoline in the presence of piperidine. The reaction results in the formation of EPM as a yellow crystalline solid with a high yield.

Scientific Research Applications

EPM has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit significant antitumor, antioxidant, and anti-inflammatory properties. EPM has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

[2-(2-ethoxyphenyl)quinolin-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C23H24N2O2/c1-2-27-22-13-7-5-11-18(22)21-16-19(17-10-4-6-12-20(17)24-21)23(26)25-14-8-3-9-15-25/h4-7,10-13,16H,2-3,8-9,14-15H2,1H3

InChI Key

NUZHVSCIMBTMNC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.